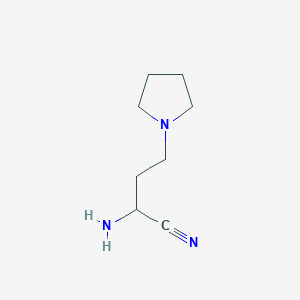

2-Amino-4-(pyrrolidin-1-yl)butanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

2-amino-4-pyrrolidin-1-ylbutanenitrile |

InChI |

InChI=1S/C8H15N3/c9-7-8(10)3-6-11-4-1-2-5-11/h8H,1-6,10H2 |

InChI Key |

PTCWNVCMKFQCLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCC(C#N)N |

Origin of Product |

United States |

Contextualization of 2 Amino 4 Pyrrolidin 1 Yl Butanenitrile Within Contemporary Chemical Research

Significance of Alpha-Amino Nitriles in Organic Synthesis and Heterocyclic Chemistry

Alpha-amino nitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. These structures are of profound importance in organic chemistry, primarily serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including amino acids and various nitrogen-containing heterocycles. researchgate.net

The synthetic utility of α-amino nitriles is largely derived from the reactivity of the nitrile group, which can be readily transformed into other functional groups such as carboxylic acids, amides, or amines. masterorganicchemistry.com The classic example of this is the hydrolysis of an α-amino nitrile to produce an α-amino acid, a fundamental building block of proteins. masterorganicchemistry.com This transformation is a key step in the renowned Strecker synthesis, one of the oldest and most straightforward methods for preparing amino acids. masterorganicchemistry.com

The Strecker synthesis typically involves a one-pot, three-component reaction between an aldehyde or ketone, ammonia (B1221849) (or an amine), and a cyanide source, such as hydrogen cyanide or an alkali metal cyanide. masterorganicchemistry.com The reaction proceeds through the initial formation of an imine, which is then attacked by the cyanide nucleophile to yield the α-amino nitrile. masterorganicchemistry.com The versatility of this reaction allows for the synthesis of a diverse range of α-amino acids by simply varying the starting aldehyde or ketone.

Beyond their role as amino acid precursors, α-amino nitriles are pivotal in the construction of heterocyclic compounds. researchgate.netnih.gov The dual functionality of α-amino nitriles allows them to participate in a variety of cyclization reactions, leading to the formation of heterocycles such as imidazoles and thiazoles. nih.gov For instance, the reaction of α-amino nitriles with aminothiols can lead to the formation of thiazoline (B8809763) rings, which can be further transformed into dipeptides. nih.gov This reactivity highlights the importance of α-amino nitriles in prebiotic chemistry and the origins of life, as well as in the synthesis of pharmaceutically relevant scaffolds. nih.gov

The significance of α-amino nitriles in contemporary research is further underscored by the continuous development of new synthetic methodologies for their preparation. Modern approaches focus on asymmetric synthesis to produce enantiomerically pure α-amino nitriles, which are crucial for the synthesis of chiral drugs. researchgate.net These methods often employ chiral auxiliaries, catalysts, or enzymes to control the stereochemical outcome of the reaction. researchgate.net

| Synthetic Transformation | Product Class | Significance |

| Hydrolysis | α-Amino acids | Building blocks of proteins, pharmaceutical intermediates |

| Reduction | Vicinal diamines | Ligands, synthetic intermediates |

| Cyclization with thiols | Thiazolines, Thiazoles | Heterocyclic scaffolds in medicinal chemistry |

| Intramolecular cyclization | Imidazoles, Piperazines | Biologically active heterocyclic compounds |

Overview of Butanenitrile Derivatives in Synthetic Strategies

Butanenitrile and its derivatives are valuable building blocks in organic synthesis, offering a four-carbon chain that can be functionalized in various ways. The nitrile group itself is a versatile functional handle, capable of being converted into amines, carboxylic acids, aldehydes, and ketones. vaia.com This reactivity makes butanenitrile derivatives useful starting materials for the synthesis of a wide range of organic molecules.

For example, the reduction of the nitrile group in butanenitrile yields butylamine, a primary amine used in the production of pharmaceuticals, pesticides, and rubber chemicals. vaia.com Conversely, hydrolysis of the nitrile group leads to butanoic acid, a carboxylic acid with applications in the food and flavor industry. vaia.com

The carbon chain of butanenitrile can also be modified. The α-carbon (the carbon atom adjacent to the nitrile group) can be deprotonated to form a carbanion, which can then react with various electrophiles to introduce new substituents. This allows for the elongation and branching of the carbon skeleton, further expanding the synthetic utility of butanenitrile derivatives.

In the context of 2-Amino-4-(pyrrolidin-1-yl)butanenitrile, the butanenitrile core is substituted at the 2-position with an amino group and at the 4-position with a pyrrolidine (B122466) ring. The pyrrolidine moiety is a common structural motif in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties to a molecule. nih.gov The presence of the pyrrolidine ring, therefore, suggests that this particular butanenitrile derivative could be a valuable intermediate in drug discovery programs.

The synthesis of such a substituted butanenitrile could be envisioned through several synthetic routes. One plausible approach would involve the Michael addition of pyrrolidine to a suitable α,β-unsaturated nitrile, followed by the introduction of the amino group at the α-position. Alternatively, a multi-step synthesis starting from a pyrrolidine-containing precursor could be employed.

| Butanenitrile Derivative | Synthetic Transformation | Resulting Functional Group/Molecule | Applications |

| Butanenitrile | Reduction (e.g., with LiAlH4 or H2/catalyst) | Butylamine (Primary amine) | Pharmaceuticals, agrochemicals |

| Butanenitrile | Hydrolysis (acidic or basic) | Butanoic acid (Carboxylic acid) | Flavorings, plasticizers |

| 2-Aminobutanenitrile | Precursor in Strecker synthesis | α-Amino acids | Building blocks for peptides and proteins |

| Substituted Butanenitriles | Cyclization reactions | Heterocyclic compounds | Medicinal chemistry, materials science |

Synthetic Methodologies for 2 Amino 4 Pyrrolidin 1 Yl Butanenitrile and Its Derivatives

Classical and Contemporary Synthetic Routes to 2-Amino-4-(pyrrolidin-1-yl)butanenitrile

The construction of the this compound backbone can be achieved through various synthetic strategies. A prominent and well-documented method involves the nucleophilic ring-opening of activated aziridines, which offers a high degree of control over stereochemistry and regioselectivity. Additionally, the classical Strecker synthesis and its variations provide a convergent approach to aminonitriles from simpler building blocks.

Regiospecific Ring Opening of Aziridinium (B1262131) Salts

A key strategy for the synthesis of derivatives of this compound involves the regiospecific ring opening of 2-(cyanomethyl)aziridinium salts. This method provides a powerful tool for the construction of functionalized aminonitriles. The regioselectivity of the ring-opening reaction is a critical aspect, often influenced by the nature of the electrophile used to activate the aziridine (B145994), the nucleophile, and the reaction conditions.

The synthesis begins with the preparation of 1-arylmethyl-2-(cyanomethyl)aziridines. These precursors are typically synthesized in high yields from the corresponding 1-arylmethyl-2-(bromomethyl)aziridines by treatment with potassium cyanide in a suitable solvent like dimethyl sulfoxide (DMSO).

Once the 1-arylmethyl-2-(cyanomethyl)aziridine is obtained, it can be activated with an electrophile, such as benzyl bromide, to form an intermediate aziridinium salt. The subsequent nucleophilic attack on this strained three-membered ring leads to the desired product. The regiochemical outcome of this ring-opening is crucial. Treatment of 1-arylmethyl-2-(cyanomethyl)aziridines with benzyl bromide in acetonitrile (B52724) has been shown to proceed via a regiospecific ring opening of the intermediate aziridinium salt at the more hindered aziridine carbon atom. bioorg.orgnih.gov

The choice of nucleophile plays a critical role in the ring-opening reaction of the aziridinium salt. In the reaction of 1-arylmethyl-2-(cyanomethyl)aziridines with benzyl bromide, the bromide ion acts as the initial nucleophile, attacking the substituted carbon of the aziridinium ring to yield a 4-amino-3-bromobutanenitrile derivative. bioorg.orgnih.gov

Following the formation of the bromo-intermediate, a second nucleophile, such as pyrrolidine (B122466), can be introduced. Pyrrolidine will displace the bromide ion to form the desired 4-(pyrrolidin-1-yl) functionality. This two-step sequence allows for the controlled introduction of the pyrrolidine moiety at the C4 position. The final step to obtain this compound would involve the deprotection of the amino group, for instance, by hydrogenolysis to remove the arylmethyl groups.

| Precursor | Reagents | Product | Yield | Reference |

| 1-Arylmethyl-2-(bromomethyl)aziridine | KCN, DMSO | 1-Arylmethyl-2-(cyanomethyl)aziridine | High | bioorg.org |

| 1-Arylmethyl-2-(cyanomethyl)aziridine | 1. Benzyl bromide, MeCN; 2. Pyrrolidine | 4-(N,N-bis(arylmethyl)amino)-3-(pyrrolidin-1-yl)butanenitrile | Good | bioorg.org |

Strecker-Type Reaction Approaches for Aminonitriles

The Strecker synthesis is a well-established method for the preparation of α-aminonitriles, which are versatile intermediates for the synthesis of amino acids. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction typically involves the one-pot reaction of an aldehyde or ketone, an amine, and a cyanide source.

A plausible Strecker-type synthesis of this compound would involve the reaction of 3-(pyrrolidin-1-yl)propanal with ammonia (B1221849) and a cyanide source, such as hydrogen cyanide or potassium cyanide. The key aldehyde precursor, 3-(pyrrolidin-1-yl)propanal, can be prepared by the oxidation of the commercially available alcohol, 3-(pyrrolidin-1-yl)propan-1-ol. tcichemicals.comoakwoodchemical.comsigmaaldrich.com

The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group would yield the corresponding amino acid. The use of ammonia as the amine source directly provides the primary amino group at the C2 position.

| Aldehyde Precursor | Amine | Cyanide Source | Product |

| 3-(Pyrrolidin-1-yl)propanal | Ammonia (NH₃) | Hydrogen Cyanide (HCN) or Potassium Cyanide (KCN) | This compound |

Multicomponent Reaction Systems for Nitrile Formation

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules in a single step by combining three or more reactants. While the Strecker reaction itself is a classical MCR, modern MCRs often employ a wider range of starting materials and catalysts to achieve high levels of complexity and diversity.

The application of a specific multicomponent reaction for the direct synthesis of this compound is not extensively documented in the literature. However, the development of novel MCRs that could assemble this molecule from simple, readily available starting materials represents an attractive area for future research. Such a reaction might involve a pyrrolidine-containing component, an amine source, a cyanide equivalent, and a two-carbon electrophilic component, all brought together in a one-pot process.

Enantioselective and Diastereoselective Synthetic Strategies for this compound and its Chiral Congeners

The use of chiral auxiliaries is a well-established strategy for the asymmetric synthesis of α-amino acids and their nitrile precursors. This method involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, followed by its removal to yield the enantiomerically enriched product. In the context of α-amino nitrile synthesis, this is often achieved through a diastereoselective Strecker reaction.

The general principle involves the reaction of an aldehyde with a chiral amine auxiliary to form a chiral imine. Subsequent nucleophilic addition of a cyanide source to this imine is sterically hindered by the chiral auxiliary, leading to the preferential formation of one diastereomer of the resulting α-amino nitrile. The diastereomeric ratio of the product is influenced by the choice of chiral auxiliary, solvent, and reaction conditions.

While a specific chiral auxiliary-mediated synthesis for this compound is not extensively detailed in the reviewed literature, the asymmetric Strecker synthesis of other α-amino nitriles using auxiliaries like (R)-phenylglycine amide provides a relevant framework. acs.orgnih.gov For instance, the reaction of pivaldehyde with (R)-phenylglycine amide and a cyanide source can lead to a nearly diastereomerically pure amino nitrile through a crystallization-induced asymmetric transformation. acs.orgnih.gov This approach, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation, could theoretically be adapted for the synthesis of chiral this compound.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Strecker Synthesis

| Chiral Auxiliary | Aldehyde/Ketone | Diastereomeric Ratio (dr) | Reference |

| (R)-phenylglycine amide | Pivaldehyde | >99/1 | nih.gov |

| (R)-phenylglycine amide | 3,4-dimethoxyphenylacetone | >99/1 | acs.org |

| α-arylethylamines | Various | Variable | acs.org |

| β-amino alcohols | Various | Variable | acs.org |

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. Nitrile hydratases (NHases), in particular, have been successfully employed for the enantioselective hydration of nitriles to their corresponding amides.

Dynamic kinetic resolution (DKR) is a potent strategy to overcome the 50% theoretical yield limit of conventional kinetic resolutions of racemic mixtures. In the context of this compound, an enzymatic DKR process can be employed. This involves the use of a stereoselective enzyme that preferentially converts one enantiomer of the starting nitrile to the corresponding amide, coupled with an in-situ racemization of the unreacted nitrile enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. The racemization of the α-aminonitrile is facilitated by the reversibility of the Strecker reaction in aqueous media.

The synthesis of (S)-2-(pyrrolidin-1-yl)butanamide, a precursor to the anticonvulsant drug Levetiracetam, has been achieved through the DKR of racemic 2-(pyrrolidin-1-yl)butanenitrile using an (S)-selective nitrile hydratase. An iron-dependent nitrile hydratase from Gordonia hydrophobica (GhNHase) has been shown to be effective for this transformation. This enzyme catalyzes the stereoselective hydration of the (S)-enantiomer of 2-(pyrrolidin-1-yl)butanenitrile to (S)-2-(pyrrolidin-1-yl)butanamide, while the remaining (R)-enantiomer undergoes racemization in the reaction medium, making it available for conversion by the enzyme.

The efficiency of this biocatalytic process is influenced by several factors, including substrate concentration, pH, and the amount of biocatalyst. The labile nature of the α-aminonitrile substrate, which is in equilibrium with its precursors (propanal, pyrrolidine, and cyanide), makes pH a critical parameter. At a higher pH, the substrate is more stable, whereas a lower pH favors its dissociation.

Table 2: Biocatalytic Hydration of 2-(Pyrrolidin-1-yl)butanenitrile

| Enzyme Source | Substrate | Product | Process | Selectivity |

| Gordonia hydrophobica | Racemic 2-(pyrrolidin-1-yl)butanenitrile | (S)-2-(pyrrolidin-1-yl)butanamide | Dynamic Kinetic Resolution | (S)-selective |

The stereocontrolled ring-opening of activated aziridines, such as aziridinium ions, with nucleophiles is a valuable method for the synthesis of enantiomerically enriched nitrogen-containing compounds. This strategy allows for the installation of two vicinal stereocenters in a controlled manner. The formation of an aziridinium ion from a chiral aziridine, followed by a regioselective and stereoselective nucleophilic attack, can lead to a variety of chiral amines, amino alcohols, and their derivatives.

While a direct application of this method for the synthesis of this compound has not been explicitly described in the available literature, the principles of this methodology are applicable to the synthesis of β-amino nitriles. The ring-opening of an appropriately substituted chiral aziridinium ion with a cyanide nucleophile would be expected to proceed with high stereocontrol, affording a chiral β-amino nitrile. The regioselectivity of the nucleophilic attack is often influenced by steric and electronic factors of the aziridinium ion substituents.

For example, the reaction of enantiomerically pure 2-substituted 1-phenylethyl-aziridine with methyl trifluoromethanesulfonate can generate a stable methylaziridinium ion. This intermediate can then react with various nucleophiles, including cyanide, to yield optically pure acyclic amine derivatives in a completely regio- and stereoselective manner.

Biocatalytic Approaches via Nitrile Hydratases

Radiochemical Synthesis Approaches (e.g., for Radiolabeling)

The synthesis of radiolabeled compounds is essential for their use in positron emission tomography (PET) imaging, a non-invasive technique used to visualize and quantify physiological processes. The short half-life of common PET radionuclides, such as carbon-11 (¹¹C, t½ ≈ 20.4 min), necessitates rapid and efficient radiolabeling methods.

A one-pot radiosynthesis of ¹¹C-Levetiracetam has been developed, which involves the formation of a ¹¹C-aminonitrile intermediate that is structurally related to this compound. acs.org This multi-step synthesis begins with the in-situ formation of propan-1-imine from propionaldehyde and ammonia. This imine then reacts with ¹¹C-labeled hydrogen cyanide (¹¹C-HCN) to produce the corresponding ¹¹C-aminonitrile. This intermediate is then further reacted and hydrolyzed to yield ¹¹C-Levetiracetam. acs.orgnih.gov

This methodology highlights a viable approach for the radiolabeling of this compound. By adapting this procedure, it would be feasible to synthesize ¹¹C-labeled this compound for use in PET imaging studies, potentially for investigating biological targets related to its pharmacologically active derivatives.

Table 3: Overview of Synthetic Methodologies

| Methodology | Key Features | Applicability to Target Compound |

| Chiral Auxiliary-Mediated Synthesis | Diastereoselective Strecker reaction; control of stereochemistry. | Applicable in principle, based on syntheses of similar α-amino nitriles. |

| Biocatalysis (Nitrile Hydratase) | High enantioselectivity; mild conditions; dynamic kinetic resolution. | Demonstrated for the synthesis of the corresponding (S)-amide precursor. |

| Aziridinium Ion Ring Opening | Stereocontrolled synthesis of vicinal amino-functionalized compounds. | Potentially applicable for the synthesis of chiral β-amino nitrile precursors. |

| Radiochemical Synthesis | Rapid incorporation of radionuclides (e.g., ¹¹C) for PET imaging. | Feasible based on the radiosynthesis of structurally related compounds. |

Reaction Mechanisms and Reactivity Studies of 2 Amino 4 Pyrrolidin 1 Yl Butanenitrile

Fundamental Mechanistic Insights into 2-Amino-4-(pyrrolidin-1-yl)butanenitrile Reactivity

The unique arrangement of a primary amine, a tertiary amine, and a nitrile group within a flexible butane (B89635) chain dictates the fundamental reactivity of this compound. The nucleophilic character of the nitrogen atoms and the electrophilic nature of the nitrile carbon are central to its chemical behavior.

Nucleophilic Reactivity of Amino and Nitrile Moieties

The reactivity of this compound is largely defined by the nucleophilic nature of its two amino groups. The primary amine at the C2 position and the tertiary amine of the pyrrolidine (B122466) ring are both potential sites for nucleophilic attack. The nucleophilicity of primary and secondary amines is well-established. uni-muenchen.de Pyrrolidine, as a cyclic secondary amine, is known to be a strong nucleophile. uni-muenchen.de Consequently, the tertiary nitrogen in the subject compound is expected to be highly nucleophilic, capable of participating in alkylation reactions to form quaternary ammonium (B1175870) salts.

Conversely, the nitrile group displays dual reactivity. The nitrogen atom's lone pair is held in an sp hybridized orbital, making it significantly less basic and nucleophilic than the amino groups. libretexts.org The primary reactivity of the nitrile moiety stems from the electrophilic character of the carbon atom, due to the polarization of the carbon-nitrogen triple bond. libretexts.orgnih.gov This allows the nitrile to be attacked by a wide range of nucleophiles. For instance, nitriles can react with cysteine residues in biological systems to form thioimidate adducts, a principle leveraged in the design of covalent inhibitors. nih.gov

Electrophilic Activation and Intermediate Species (e.g., Aziridinium (B1262131) Salts)

The spatial relationship between the two nitrogen atoms in this compound allows for the potential formation of cyclic intermediates under specific reaction conditions. Although direct formation of an aziridinium (three-membered ring) salt from the 1,3-disposition of the amino groups is not typical, related structures demonstrate the plausibility of forming such reactive intermediates. Research on the ring-opening of 2-(cyanomethyl)aziridines has shown that intermediate aziridinium salts can be formed and subsequently opened by nucleophiles like bromide and pyrrolidine. researchgate.net These reactions proceed with high regiospecificity, highlighting the importance of aziridinium species in directing reaction outcomes. researchgate.net

Furthermore, studies on the ring-opening of nonactivated 2-(1-aminoalkyl)aziridines demonstrate that cleavage can occur with high regio- and stereoselectivity, underscoring the role of the amino substituent in modulating the reactivity of the aziridine (B145994) ring. researchgate.net For this compound, electrophilic activation could hypothetically proceed by converting the primary amino group into a good leaving group. Subsequent intramolecular attack by the nucleophilic pyrrolidine nitrogen could lead to the formation of a five-membered cyclic ammonium species, which would serve as a reactive intermediate in substitution reactions.

Regiochemical and Stereochemical Control in Reactions Involving this compound

Controlling the site of reaction (regiochemistry) and the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of complex molecules. For this compound, these factors are influenced by a combination of electronic properties and steric hindrance imparted by its functional groups.

Diastereoselective and Enantioselective Outcomes in Transformations

The C2 carbon atom of this compound is a chiral center. This inherent chirality can influence the stereochemical outcome of reactions at or near this center, leading to diastereoselective transformations. For example, the reduction of the nitrile group to an amine creates a new molecule with two stereocenters. The existing stereocenter at C2 can direct the approach of the reducing agent, potentially favoring the formation of one diastereomer over the other. This principle is a cornerstone of stereoselective synthesis, where existing chirality is used to control the formation of new chiral centers. nih.govnih.gov

The synthesis of enantiomerically pure this compound itself represents a significant challenge. Enantioselective methods, which are crucial for producing optically pure compounds, often involve the use of chiral starting materials like proline or 4-hydroxyproline, or the cyclization of acyclic precursors using asymmetric catalysis. mdpi.com The resolution of a racemic mixture is another common strategy. For the related compound 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, resolution was achieved by forming diastereomeric salts with dibenzoyl-D-tartaric acid, allowing for the separation of the enantiomers. nih.gov Such techniques could be applicable to isolate the individual enantiomers of this compound.

Functional Group Transformations and Derivatization Strategies for this compound

The diverse functional groups of this compound allow for a wide array of chemical transformations, enabling the synthesis of various derivatives. These modifications are useful for creating new chemical entities or for analytical purposes.

The primary amino group can be readily acylated to form amides or alkylated. The nitrile group offers a versatile handle for transformation. It can be reduced to a primary amine using reagents like LiAlH₄ or through catalytic hydrogenation, yielding the corresponding diamine, 2,4-diamino-4-(pyrrolidin-1-yl)butane. libretexts.org Alternatively, it can be hydrolyzed under acidic or basic conditions to initially form an amide and subsequently a carboxylic acid, resulting in 2-amino-4-(pyrrolidin-1-yl)butanoic acid. libretexts.org Reaction with organometallic reagents such as Grignard reagents provides a route to ketones following an aqueous workup. libretexts.org

Derivatization is a common strategy to enhance the detection of molecules in analytical techniques like HPLC or mass spectrometry. nih.govresearchgate.net The primary amino group of this compound is an ideal target for such modifications. Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) react rapidly with primary amines at room temperature to yield highly fluorescent or UV-active derivatives, significantly improving detection sensitivity. lcms.cz Other specialized reagents can be designed to react with amino groups with minimal steric hindrance, facilitating analysis by mass spectrometry. mdpi.commdpi.com

| Functional Group | Transformation | Reagents | Product Type |

|---|---|---|---|

| Primary Amine | Acylation | Acyl Halide, Anhydride | Amide |

| Pyrrolidine | Quaternization | Alkyl Halide | Quaternary Ammonium Salt |

| Nitrile | Reduction | LiAlH₄, H₂/Catalyst | Primary Amine |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | |

| Addition | Grignard Reagent (R-MgX) | Ketone (after hydrolysis) | |

| Primary Amine | Analytical Derivatization | OPA, FMOC | Fluorescent/UV-Active Adduct |

Oxidation and Reduction Reactions of Nitrile and Amine Groups

The reactivity of this compound in oxidation and reduction reactions is dictated by the presence of its primary amine, tertiary amine (pyrrolidine ring), and nitrile functional groups. While specific studies on the oxidation and reduction of this particular compound are not extensively documented in the literature, its reactivity can be inferred from the known transformations of these functional groups.

Oxidation Reactions:

The primary amino group is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may yield imines, while stronger oxidants can lead to the formation of oximes or even cleavage of the C-N bond. The tertiary amine of the pyrrolidine ring can be oxidized to an N-oxide. The nitrile group is generally resistant to oxidation under standard conditions but can be converted to a carboxylic acid under harsh oxidative hydrolysis.

A kinetic study on the oxidation of a different amino acid, 2-Amino-4-(methyl-thio)butanoic acid, by Quinaldinium Fluorochromate highlights the complexity of such reactions, showing dependencies on the oxidant, substrate, and acid concentrations. researchgate.net While not directly analogous due to the different side chain, this study underscores that the oxidation of amino-functionalized nitriles can be a complex process. researchgate.net

Reduction Reactions:

Both the nitrile and amine functionalities can undergo reduction. The nitrile group can be selectively reduced to a primary amine (e.g., using catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or with chemical reducing agents like lithium aluminum hydride). This transformation would yield 2-amino-4-(pyrrolidin-1-yl)butane-1-amine.

The primary amine itself is not typically reduced further. However, under certain catalytic conditions, reductive amination could occur if aldehydes or ketones are present. The pyrrolidine ring is a saturated heterocycle and is generally stable to reduction, except under forcing conditions that would likely also reduce the nitrile group.

The reduction of α-amino acids to 1,2-amino alcohols is a well-established transformation, often proceeding with retention of stereochemistry. researchgate.net While this compound is not a carboxylic acid, this highlights a common synthetic goal for related structures.

A summary of the potential oxidation and reduction products is presented in the table below.

| Functional Group | Reaction Type | Potential Product(s) |

| Primary Amine | Oxidation | Imine, Oxime |

| Tertiary Amine (Pyrrolidine) | Oxidation | N-oxide |

| Nitrile | Oxidation (hydrolysis) | Carboxylic acid |

| Nitrile | Reduction | Primary amine |

Substitution and Amidation Reactions (e.g., Nitrile Hydration)

Substitution and amidation reactions of this compound primarily involve the nitrile group. The most significant of these is the hydration of the nitrile to an amide, a reaction of considerable interest in the synthesis of pharmaceuticals.

Nitrile Hydration:

The conversion of the nitrile group to an amide can be achieved through chemical or enzymatic methods. Chemical hydration typically requires strong acidic or basic conditions, which can sometimes lead to the further hydrolysis of the amide to a carboxylic acid.

Enzymatic hydration offers a milder and often more selective alternative. A notable application is in the synthesis of the anticonvulsant drug Levetiracetam. The precursor, (S)-2-(pyrrolidin-1-yl)butanamide, can be synthesized by the stereoselective hydration of 2-(pyrrolidin-1-yl)butanenitrile. mdpi.com A nitrile hydratase from Gordonia hydrophobica (GhNHase) has been identified as an effective biocatalyst for this transformation. mdpi.com

This enzymatic process can be part of a dynamic kinetic resolution (DKR), where the racemic aminonitrile is converted into the enantioenriched aminoamide. mdpi.com The reaction can be performed starting from the racemic nitrile or in a one-pot synthesis from propanal, pyrrolidine, and cyanide. mdpi.com

The table below summarizes the key findings for the enzymatic hydration of a related compound, 2-(pyrrolidin-1-yl)butanenitrile.

| Catalyst | Substrate | Product | Key Feature |

| Nitrile hydratase (Gordonia hydrophobica) | Racemic 2-(pyrrolidin-1-yl)butanenitrile | (S)-2-(pyrrolidin-1-yl)butanamide | Dynamic kinetic resolution for enantioselective synthesis |

Cyclization and Heterocycle Formation Pathways

The structure of this compound, with a primary amine and a nitrile group separated by a flexible alkyl chain, presents possibilities for intramolecular cyclization to form heterocyclic structures. While specific studies detailing the cyclization of this particular molecule are limited, potential pathways can be proposed based on the reactivity of aminonitriles.

One plausible pathway is an intramolecular addition of the primary amine to the nitrile group. This type of reaction, often acid- or base-catalyzed, would lead to the formation of a cyclic amidine. Depending on the stereochemistry and reaction conditions, this could result in a six-membered dihydropyrimidine (B8664642) ring system.

Another possibility involves the participation of the pyrrolidine nitrogen. Although the pyrrolidine nitrogen is a tertiary amine and less nucleophilic than the primary amine, it could potentially be involved in more complex cyclization reactions under specific conditions, possibly leading to bicyclic products.

The formation of pyrrolidine rings from acyclic precursors is a common strategy in organic synthesis. mdpi.com For instance, the cyclization of an amine with an azide (B81097) group can lead to the formation of a pyrrolidine ring. mdpi.com While the starting material is different, this illustrates the general principle of forming heterocyclic rings from appropriately functionalized acyclic precursors.

Furthermore, aminonitriles are known to react with other molecules to form heterocycles. For example, the reaction of α-aminonitriles with aminothiols can produce thiazolines. nih.gov This suggests that this compound could serve as a building block for more complex heterocyclic systems through intermolecular reactions.

The table below outlines potential cyclization products from this compound.

| Reaction Type | Reacting Groups | Potential Heterocyclic Product |

| Intramolecular Addition | Primary amine and Nitrile | Dihydropyrimidine derivative |

| Intermolecular Reaction | Aminonitrile and Aminothiol | Thiazoline (B8809763) derivative |

Theoretical and Computational Investigations of 2 Amino 4 Pyrrolidin 1 Yl Butanenitrile

Quantum Chemical Studies and Electronic Structure Characterization of 2-Amino-4-(pyrrolidin-1-yl)butanenitrile

Quantum chemical studies are fundamental to characterizing the electronic structure of a molecule. These methods solve, or approximate solutions to, the Schrödinger equation for the molecule, yielding detailed information about its orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. irjweb.comresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it a standard tool for studying medium-sized organic molecules. researchgate.net Calculations are typically performed using a functional, such as B3LYP, which approximates the exchange-correlation energy, and a basis set (e.g., 6-311++G(d,p)) that describes the atomic orbitals. irjweb.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. scirp.org For a molecule like this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen atoms (both in the amino group and the pyrrolidine (B122466) ring), while the LUMO would likely be associated with the π* antibonding orbital of the nitrile (C≡N) group.

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative) This table shows typical energy values that might be obtained for a molecule like this compound from a DFT calculation.

Understanding the distribution of electron density within a molecule is key to predicting its interactions. Mulliken population analysis is a method used to estimate the partial atomic charges on each atom by partitioning the total electron density. libretexts.orgwikipedia.org This analysis can reveal the electrostatic potential of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) centers. In this compound, the nitrogen atoms and the nitrile carbon would be of particular interest. The nitrogen atoms are expected to carry negative partial charges due to their high electronegativity, while the carbon atom of the nitrile group would likely bear a partial positive charge, making it susceptible to nucleophilic attack. It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation. wikipedia.orguni-muenchen.de

Fukui functions are reactivity descriptors derived from DFT that identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. wikipedia.orgnumberanalytics.com They quantify the change in electron density at a specific atom when an electron is added to or removed from the system. acs.org

The function f+(r) indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron).

The function f-(r) indicates the propensity for an electrophilic attack (donating an electron).

The function f0(r) indicates the propensity for a radical attack.

By calculating these condensed-to-atom values, one can rank the reactivity of different atoms within the molecule. For instance, a high f+ value on the nitrile carbon would confirm its electrophilic character, while high f- values on the nitrogen atoms would confirm their nucleophilic nature. researchgate.netscm.com

Table 2: Illustrative Mulliken Atomic Charges and Fukui Indices This table provides a hypothetical example of the types of charge and reactivity data that would be generated for key atoms in the target molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. wikipedia.orgyoutube.com These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, solve the Schrödinger equation more directly than DFT. While computationally more demanding, they can provide highly accurate predictions of molecular properties. numberanalytics.comnumberanalytics.comrsc.org

For this compound, ab initio calculations would be valuable for:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculating the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. This can be used to characterize the molecule and confirm that an optimized structure is a true energy minimum.

Thermodynamic Properties: Predicting properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability and reaction thermodynamics of the compound. numberanalytics.com

Analytical Techniques for Structural Elucidation and Purity Assessment

Chromatographic and Advanced Separation Techniques for 2-Amino-4-(pyrrolidin-1-yl)butanenitrile

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. who.int For a polar and basic compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

Column: A C18 or C8 stationary phase is typically used.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed. An acidic pH is often used to ensure the amine groups are protonated, leading to better peak shape.

Detection: As the compound lacks a strong UV chromophore, detection can be challenging. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC-MS) are more suitable. nih.gov Alternatively, pre-column derivatization with a UV-active agent like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be performed to enable sensitive UV detection. researchgate.netmdpi.com

HPLC is not only used for analysis but also for purification on a larger scale through preparative HPLC.

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral chromatography is necessary to separate these enantiomers and determine the enantiomeric excess (ee) or enantiomeric purity of a sample.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acid and amine derivatives, several types of CSPs are effective:

Macrocyclic Glycopeptide Phases: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective for separating the enantiomers of underivatized amino acids and related compounds in polar ionic, reversed-phase, or polar organic modes. sigmaaldrich.com

Crown Ether Phases: CSPs containing chiral crown ethers are specifically designed for the separation of primary amines. nih.gov

Polysaccharide-based Phases: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support can also be used, often requiring derivatization of the analyte. sigmaaldrich.com

Chiral Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations. nih.gov SFC uses supercritical CO₂ as the main mobile phase component, often with a co-solvent like methanol. It offers advantages of higher speed, lower solvent consumption, and often better resolution compared to HPLC. nih.gov This technique, coupled with tandem mass spectrometry, allows for ultrafast and sensitive analysis of chiral amino compounds. nih.gov

X-ray Crystallographic Analysis and Solid-State Investigations of this compound Derivatives

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. For derivatives of this compound, X-ray crystallography and Hirshfeld surface analysis are powerful techniques for elucidating their solid-state structures and intermolecular interactions. These methods provide invaluable insights into molecular conformation, packing, and the forces that govern the crystalline architecture.

Single Crystal X-ray Diffraction for Absolute Structure Determination

For instance, the analysis of derivatives such as 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile and 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile has confirmed their molecular structures and atom connectivity. nih.govnih.gov In these pyridine-based derivatives, the pyrrolidine (B122466) ring is often found to adopt a twisted or envelope conformation. nih.govnih.gov For example, in 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile, the pyrrolidine ring adopts an envelope conformation and is disordered over two sites with different occupancy factors. nih.gov

The crystallographic data obtained from SC-XRD includes the crystal system, space group, and unit cell dimensions, which are unique for each crystalline solid. This information is crucial for unambiguous identification and purity assessment.

Below is a table summarizing the crystallographic data for a representative derivative, 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄ClN₅ |

| Molecular Weight | 323.77 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.318 (5) |

| b (Å) | 9.060 (5) |

| c (Å) | 12.011 (5) |

| α (°) | 87.196 (5) |

| β (°) | 80.477 (5) |

| γ (°) | 83.795 (5) |

| Volume (ų) | 780.4 (8) |

| Z | 2 |

Table 1: Crystallographic data for 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. nih.gov

SC-XRD also reveals the nature of intermolecular interactions, such as hydrogen bonds, which play a critical role in stabilizing the crystal structure. In the crystal structure of 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, molecules are linked into chains by N—H···N hydrogen bonds. nih.gov Similarly, the crystal structure of 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile is stabilized by intermolecular N—H···N and C—H···N interactions. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for a detailed investigation of close contacts between neighboring molecules.

The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts. For example, in the analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, the fingerprint plots indicated that H···H contacts accounted for the largest contribution (29.2%) to the Hirshfeld surface, followed by C···H/H···C (24.6%), N···H/H···N (13.6%), Cl···H/H···Cl (12.9%), and O···H/H···O (10.6%) interactions. nih.gov

While specific Hirshfeld surface analysis data for this compound is not available, the analysis of structurally similar compounds provides a strong indication of the types of interactions that would be expected to govern its crystal packing. The presence of amino, pyrrolidinyl, and nitrile groups suggests that N···H, C···H, and H···H contacts would be predominant.

Applications of 2 Amino 4 Pyrrolidin 1 Yl Butanenitrile As a Synthetic Precursor

2-Amino-4-(pyrrolidin-1-yl)butanenitrile as a Key Intermediate in Heterocyclic Compound Synthesis

The presence of both a nucleophilic amino group and an electrophilic nitrile carbon, which can be transformed into other functional groups, makes this compound an ideal precursor for building various nitrogen-containing heterocyclic systems. nih.govnih.govopenmedicinalchemistryjournal.com These heterocyclic scaffolds are prevalent in a vast number of biologically active compounds. nih.govopenmedicinalchemistryjournal.comresearchgate.net

One of the most significant applications of this compound is its role as a key precursor in the synthesis of pyrrolidinone derivatives. The pyrrolidinone ring is a core structural motif in many pharmaceuticals, most notably in the "racetam" class of drugs. researchgate.net

The anticonvulsant drug Levetiracetam, chemically known as (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide, is a prime example. researchgate.netnih.gov Various synthetic routes to Levetiracetam utilize intermediates that can be directly derived from this compound or its corresponding amide. The critical transformation involves the hydrolysis of the nitrile group of the precursor to form an amide, yielding (S)-2-amino-4-(pyrrolidin-1-yl)butanamide. This amide is then reacted with an appropriate reagent, such as a 4-halobutyryl halide, to facilitate an intramolecular cyclization that forms the characteristic 2-oxopyrrolidine ring of Levetiracetam. fda.gov

Different strategies have been developed to achieve this synthesis, often focusing on stereoselectivity to obtain the desired (S)-enantiomer, which is the pharmacologically active form. researchgate.netgoogle.com

| Precursor/Intermediate | Key Transformation | Reagents | Product |

|---|---|---|---|

| (S)-2-amino-butanamide hydrochloride | Acylation and Cyclization | 4-chlorobutyryl chloride, Strong Base (e.g., KOH) | Levetiracetam |

| (S)-2-amino-butanamide | Reaction with Ethyl 4-bromobutyrate | Triethylamine, Toluene | Levetiracetam Precursor |

| Racemic Nitrile | Enzymatic Hydration (Kinetic Resolution) | Nitrile hydratase | (S)-(pyrrolidine-1-yl)butaneamide |

Beyond pyrrolidinones, the reactivity of this compound allows for its use in constructing other important nitrogen-containing heterocyclic frameworks. nih.govrsc.org The aminonitrile moiety can participate in various cyclization and condensation reactions to yield substituted pyridines, pyrimidines, and other complex ring systems.

For instance, aminonitriles are known building blocks for creating highly substituted pyridine (B92270) rings through reactions with compounds containing active methylene (B1212753) groups. This versatility makes this compound a useful starting material for generating libraries of novel heterocyclic compounds for drug discovery programs. The pyrrolidine (B122466) ring itself is a common feature in many bioactive natural products and synthetic drugs, making precursors that contain this moiety particularly valuable. openmedicinalchemistryjournal.comnih.gov

A notable example is the synthesis of complex fused heterocycles such as thieno[2,3-d]pyrimidines. The core structure of 2-amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid, which has been used in further synthetic applications, demonstrates how the aminopyrrolidine fragment can be incorporated into more elaborate, multi-ring systems. researchgate.net

| Precursor Type | Reaction Type | Resulting Heterocycle |

|---|---|---|

| α-Aminonitrile | Intramolecular Michael Addition | N-Aryl-Substituted Pyrrolidines |

| Aminonitrile | Condensation/Cyclization | Substituted Pyridines |

| Aminopyrrolidine fragment | Multi-step synthesis | Thieno[2,3-d]pyrimidines |

Applications of this compound in the Synthesis of Modified Amino Acids and Peptidomimetics

The α-amino nitrile structure of this compound serves as a synthetic equivalent of an α-amino acid, allowing for its incorporation into peptide-like structures. This application is central to the field of peptidomimetics, which aims to create molecules that mimic natural peptides but have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.gov

The primary amino group of the molecule can be acylated or coupled with the carboxylic acid of another amino acid or peptide fragment using standard peptide coupling techniques. The pyrrolidine ring introduces a degree of conformational rigidity into the resulting molecule. nih.gov This constraint of the molecular backbone is a common and effective strategy in peptidomimetic design to lock the molecule into a bioactive conformation, potentially leading to higher potency and selectivity for its biological target.

For example, the related compound 2-amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid has been successfully coupled to the N-terminus of various amino acids and peptides. researchgate.net This demonstrates a powerful strategy where the aminopyrrolidine-derived heterocyclic structure acts as a novel N-terminal capping group or a surrogate for a natural amino acid, leading to the creation of new peptidomimetics with potential therapeutic applications. researchgate.net The development of tailor-made or unnatural amino acids is a growing field in pharmaceutical science, with such compounds being incorporated into recently approved drugs. mdpi.com

Broader Applications of this compound as a Versatile Synthetic Building Block

The synthetic utility of this compound stems from the distinct reactivity of its three main components: the primary amino group, the nitrile group, and the pyrrolidine ring. This trifunctional nature makes it a highly versatile building block in medicinal and organic chemistry. nih.gov

The Amino Group : Serves as a key nucleophile. It can be readily acylated, alkylated, or used in peptide bond formation, allowing for the extension of the molecular structure.

The Nitrile Group : This group is a synthetic precursor to several other important functionalities. It can be hydrolyzed to a primary amide (carboxamide) or further to a carboxylic acid. Alternatively, it can be reduced to a primary amine, creating a diamine structure. This functional group interconversion is fundamental to its role in synthesizing compounds like Levetiracetam precursors.

The Pyrrolidine Ring : This saturated heterocycle is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov It imparts specific physicochemical properties, such as increased solubility and three-dimensionality, which are often desirable in drug candidates. Its presence in the building block allows for the direct incorporation of this valuable motif into new molecular entities.

This versatility has led to the use of similar cyanopyrrolidine intermediates in the synthesis of various classes of therapeutic agents, including dipeptidyl peptidase IV (DPP-IV) inhibitors used for the treatment of type-II diabetes. beilstein-journals.org The ability to generate diverse molecular architectures from a single, accessible intermediate underscores the importance of this compound in modern synthetic chemistry.

| Functional Group | Potential Transformation | Resulting Functional Group | Application Example |

|---|---|---|---|

| Primary Amine (-NH₂) | Acylation / Peptide Coupling | Amide (-NHCOR) | Peptidomimetic synthesis |

| Nitrile (-C≡N) | Hydrolysis | Amide (-CONH₂) | Levetiracetam precursor synthesis |

| Nitrile (-C≡N) | Full Hydrolysis | Carboxylic Acid (-COOH) | Modified amino acid synthesis |

| Nitrile (-C≡N) | Reduction | Primary Amine (-CH₂NH₂) | Synthesis of diamine derivatives |

| Pyrrolidine Ring | Scaffold Incorporation | Core structural motif | Drug discovery |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-(pyrrolidin-1-yl)butanenitrile, and how can purity be ensured?

Methodological Answer: A one-pot condensation reaction using pyrrolidine and acrylonitrile derivatives under controlled pH (e.g., ammonium acetate buffer at pH 6.5) is commonly employed. Post-synthesis purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can spectroscopic techniques distinguish this compound from structurally similar nitriles?

Methodological Answer:

- IR Spectroscopy: Identify characteristic nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and N–H bends (amine group) at ~1600–1650 cm⁻¹.

- ¹H/¹³C NMR: Observe pyrrolidine ring protons (δ 1.6–2.1 ppm for CH₂ and δ 2.5–3.0 ppm for N–CH₂) and nitrile carbon at ~120 ppm.

- Mass Spectrometry: Molecular ion peak at m/z 166.263 (C₁₀H₁₈N₂) confirms the molecular formula .

Q. What are the stability considerations for this compound under varying temperatures and solvents?

Methodological Answer: Thermogravimetric analysis (TGA) shows stability up to 200°C, but prolonged storage in polar aprotic solvents (e.g., DMSO) may lead to hydrolysis. Store at -20°C in inert atmospheres (argon/nitrogen) with desiccants. Monitor degradation via periodic UV-Vis analysis (λmax ~249–296 nm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 193 K can determine bond angles and torsional strain in the pyrrolidine-nitrile backbone. For example, key torsion angles (e.g., N–C–C–C) reveal eclipsed vs. staggered conformations. Refinement with R factors <0.05 ensures accuracy .

Q. How to address contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) using design of experiments (DoE). For instance, replacing ethanol with DMF increases yield by 15% due to enhanced nitrile activation. Cross-validate results via independent replicates and kinetic studies (e.g., in situ FTIR monitoring) .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps (~4.2 eV) and nucleophilic sites (e.g., amine group). Molecular dynamics simulations (AMBER force field) predict solvation effects in aqueous environments .

Q. How to design analogs with enhanced bioactivity while retaining the pyrrolidine-nitrile core?

Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃) at the nitrile-adjacent carbon to modulate electrophilicity. Assess steric effects via molecular docking (AutoDock Vina) against target enzymes. Validate synthetic feasibility using retrosynthetic analysis (e.g., Grignard additions for branched analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.